molecular formula C21H19N3O3S2 B4577563 methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate

Cat. No.: B4577563
M. Wt: 425.5 g/mol
InChI Key: KUIMZHORDNVQDK-UHFFFAOYSA-N
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Description

Methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.08678382 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

A study explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles, investigating the role of acetylation in the antitumor activities of the parent amines. The research indicated that N-acetylation and oxidation are central metabolic transformations of these compounds, impacting their chemotherapeutic effects. This highlights the potential of such derivatives in antitumor strategies, especially given their selective activity against various cancer cell lines, including breast and ovarian cancers (Chua et al., 1999).

Synthesis of Heterocyclic Systems

Another investigation focused on the preparation of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. The study successfully synthesized various compounds, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, demonstrating the versatility of these reagents in creating pharmacologically relevant structures (Selič et al., 1997).

Novel Tandem Transformations

Research into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes unveiled the synthesis of derivatives with potential for further chemical and pharmacological exploration. This work not only expands the chemical toolkit but also offers new avenues for the development of compounds with potential therapeutic applications (Pokhodylo et al., 2010).

Conformational Polymorphism

A detailed analysis of molecular structure and conformational polymorphism in pharmaceutical solids, focusing on polymorphic forms of a related compound, provided insights into the influence of molecular conformation on the physicochemical properties of pharmaceutical compounds. This research is crucial for understanding drug formulation and stability (Smith et al., 2006).

Antimicrobial and Antiinflammatory Agents

The synthesis and evaluation of thiophene derivatives for their antimicrobial and anti-inflammatory activities underline the chemical's utility in developing new therapeutic agents. These studies demonstrate the broad applicability of thiophene derivatives in medicinal chemistry, offering promising leads for future drug development (Narayana et al., 2006).

Properties

IUPAC Name

methyl 2-[(3-acetamidophenyl)carbamothioylamino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13(25)22-15-9-6-10-16(11-15)23-21(28)24-19-17(20(26)27-2)12-18(29-19)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,22,25)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIMZHORDNVQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.